2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine 2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine
Brand Name: Vulcanchem
CAS No.: 919091-22-8
VCID: VC16935751
InChI: InChI=1S/C17H20BrN/c1-11(2)13-7-5-8-14(12(3)4)17(13)15-9-6-10-16(18)19-15/h5-12H,1-4H3
SMILES:
Molecular Formula: C17H20BrN
Molecular Weight: 318.3 g/mol

2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine

CAS No.: 919091-22-8

Cat. No.: VC16935751

Molecular Formula: C17H20BrN

Molecular Weight: 318.3 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine - 919091-22-8

Specification

CAS No. 919091-22-8
Molecular Formula C17H20BrN
Molecular Weight 318.3 g/mol
IUPAC Name 2-bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine
Standard InChI InChI=1S/C17H20BrN/c1-11(2)13-7-5-8-14(12(3)4)17(13)15-9-6-10-16(18)19-15/h5-12H,1-4H3
Standard InChI Key XEDCLCASANFLSI-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(C(=CC=C1)C(C)C)C2=NC(=CC=C2)Br

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a pyridine core substituted at the 2-position with a bromine atom and at the 6-position with a 2,6-di(propan-2-yl)phenyl group. This configuration introduces significant steric bulk due to the two isopropyl substituents on the phenyl ring, which influence its reactivity and coordination behavior .

Table 1: Key Molecular Properties

PropertyValueSource
IUPAC Name2-bromo-6-[2,6-di(propan-2-yl)phenyl]pyridine
CAS Number919091-22-8
Molecular FormulaC17_{17}H19_{19}BrNCalculated
Molecular Weight317.24 g/molCalculated
SMILESCC(C)C1=C(C=CC=C1C(C)C)C2=NC=CC=C2Br

The molecular weight was derived from the formula C17_{17}H19_{19}BrN, with contributions from carbon (12.01 g/mol × 17), hydrogen (1.01 g/mol × 19), bromine (79.90 g/mol), and nitrogen (14.01 g/mol).

Synthesis and Manufacturing

Bromination of Pyridine Derivatives

A patent by CN109879815B describes a bromination strategy for 2-bromo-6-methylpyridine using liquid bromine in dichloromethane/water, yielding intermediates like 2-bromo-6-bromomethylpyridine. While this method targets a related aldehyde derivative, it suggests adaptability for synthesizing aryl-substituted pyridines via subsequent cross-coupling reactions .

Suzuki-Miyaura Cross-Coupling

The 2,6-di(propan-2-yl)phenyl group can be introduced via palladium-catalyzed coupling between 2-bromo-6-boronic acid pyridine derivatives and 2,6-diisopropylphenylboronic acid. This route benefits from the steric protection offered by the isopropyl groups, which mitigate undesired side reactions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
BrominationBr2_2, CH2_2Cl2_2, 40–60°C78%
Cross-CouplingPd(PPh3_3)4_4, K2_2CO3_3, DMF, 110°C65%

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in dichloromethane and tetrahydrofuran. Its stability under ambient conditions is attributed to the electron-withdrawing bromine atom and steric shielding by the isopropyl groups .

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.45 (d, J = 7.8 Hz, 1H, pyridine-H), 7.85 (t, J = 7.8 Hz, 1H, pyridine-H), 7.32–7.25 (m, 3H, aryl-H), 3.05 (sept, J = 6.8 Hz, 2H, CH(CH3_3)2_2), 1.32 (d, J = 6.8 Hz, 12H, CH3_3) .

  • IR (KBr): 3050 cm1^{-1} (C-H aromatic), 1580 cm1^{-1} (C=N), 560 cm1^{-1} (C-Br) .

Applications in Coordination Chemistry

Ligand Design

The compound’s pyridine nitrogen and bulky aryl group make it a candidate for synthesizing transition metal complexes. For example, coordination with Cu(I) or Pd(II) centers enhances catalytic activity in cross-coupling reactions by preventing aggregation .

Table 3: Metal Complex Properties

Metal CenterGeometryApplication
Pd(II)Square planarSuzuki-Miyaura catalysis
Cu(I)TetrahedralPhotoluminescent materials

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